{6-[(trityloxy)methyl]-2-pyridinyl}methanol
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Overview
Description
{6-[(trityloxy)methyl]-2-pyridinyl}methanol: is a complex organic compound that features a pyridine ring substituted with a triphenylmethoxymethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-[(trityloxy)methyl]-2-pyridinyl}methanol typically involves multi-step organic reactions. One common method includes the protection of the hydroxyl group followed by the introduction of the triphenylmethoxymethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often utilize catalysts like Raney nickel and solvents like low boiling point alcohols to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
{6-[(trityloxy)methyl]-2-pyridinyl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce various alcohols and ethers.
Scientific Research Applications
{6-[(trityloxy)methyl]-2-pyridinyl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of {6-[(trityloxy)methyl]-2-pyridinyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)pyridine: This compound has a similar pyridine ring but lacks the triphenylmethoxymethyl group.
2-Pyridinemethanol: Another similar compound with a hydroxymethyl group attached to the pyridine ring.
Uniqueness
{6-[(trityloxy)methyl]-2-pyridinyl}methanol is unique due to the presence of the triphenylmethoxymethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C26H23NO2 |
---|---|
Molecular Weight |
381.5g/mol |
IUPAC Name |
[6-(trityloxymethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C26H23NO2/c28-19-24-17-10-18-25(27-24)20-29-26(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-18,28H,19-20H2 |
InChI Key |
MJRNUUJVPHTFSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=CC=CC(=N4)CO |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=CC=CC(=N4)CO |
Origin of Product |
United States |
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